molecular formula C11H18N4O B1524076 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1249732-62-4

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No. B1524076
CAS RN: 1249732-62-4
M. Wt: 222.29 g/mol
InChI Key: LYNOEUOLWOVBIS-UHFFFAOYSA-N
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Description

“1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound also includes a cyclopropyl group and a 1,4-diazepane ring . The molecular weight of a similar compound was found to be 341.342.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound of interest, has been a subject of research due to their versatility in drug discovery . Various synthetic strategies have been employed, including reactions of amidoximes with carboxylic acids and their derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like the one in the compound of interest, consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . These structures can exist in four regioisomeric forms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be diverse, depending on the substituents in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents in the oxadiazole ring . For instance, they possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Anticancer Activity

1,3,4-Oxadiazoles, including our compound of interest, have been studied for their potential anticancer properties . They can be designed and synthesized as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s Disease, a form of dementia that can often lead to cancer .

Vasodilator Properties

Compounds in the 1,3,4-oxadiazole family have been explored for their vasodilator properties . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsant Properties

1,3,4-Oxadiazoles have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy.

Antidiabetic Activity

The 1,3,4-oxadiazole moiety has been associated with antidiabetic activity . This suggests that our compound could be useful in the development of new treatments for diabetes.

Antiviral Properties

1,3,4-Oxadiazoles, including our compound, have been studied for their antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antibacterial Activity

The antibacterial activity of 1,3,4-oxadiazoles has been well-documented . This suggests that our compound could be useful in combating bacterial infections.

Anti-Inflammatory and Antipyretic Properties

1,3,4-Oxadiazoles have been reported to possess anti-inflammatory and antipyretic (fever-reducing) properties . This suggests potential applications in the treatment of conditions characterized by inflammation and fever.

Central Nervous System Depressant Activity

1,3,4-Oxadiazoles have been associated with central nervous system depressant activity . This suggests potential applications in the treatment of conditions such as anxiety and panic disorders.

Mechanism of Action

While the specific mechanism of action for “1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” is not mentioned in the available resources, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

1,2,4-Oxadiazoles, like the one in the compound of interest, have potential for a wide range of applications, including as anti-infective agents . They have been successfully utilized as part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOEUOLWOVBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NOC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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